4-(3-Methylidenecyclobutyl)pyridine
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Overview
Description
4-(3-Methylidenecyclobutyl)pyridine: is a chemical compound that features a pyridine ring substituted with a 3-methylidenecyclobutyl group at the 4-position. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The presence of the 3-methylidenecyclobutyl group introduces unique structural and chemical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylidenecyclobutyl)pyridine can be achieved through several methods, including:
Cycloaddition Reactions: One approach involves the [4+2] cycloaddition of 1-azadienes with 2-carbon π-components to form the pyridine ring.
Grignard Reagents: Addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF can yield substituted pyridines.
Cross-Coupling Reactions: The Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium catalysts, can also be used to introduce the 3-methylidenecyclobutyl group.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes such as the Suzuki–Miyaura coupling due to its mild reaction conditions and high functional group tolerance . The use of mechanochemically activated magnesium for direct C-4-H alkylation of pyridines with alkyl halides is another promising method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylidenecyclobutyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the cyclobutyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under various conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines and cyclobutyl derivatives.
Scientific Research Applications
4-(3-Methylidenecyclobutyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and functional materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylidenecyclobutyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the cyclobutyl group.
Dihydropyridines: Compounds with a partially saturated pyridine ring, often used in pharmaceuticals.
Piperidines: Fully saturated pyridine derivatives with significant biological activities.
Uniqueness
4-(3-Methylidenecyclobutyl)pyridine is unique due to the presence of the 3-methylidenecyclobutyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
112689-03-9 |
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Molecular Formula |
C10H11N |
Molecular Weight |
145.205 |
IUPAC Name |
4-(3-methylidenecyclobutyl)pyridine |
InChI |
InChI=1S/C10H11N/c1-8-6-10(7-8)9-2-4-11-5-3-9/h2-5,10H,1,6-7H2 |
InChI Key |
IBXKXXNKCTUHBE-UHFFFAOYSA-N |
SMILES |
C=C1CC(C1)C2=CC=NC=C2 |
Synonyms |
Pyridine, 4-(3-methylenecyclobutyl)- (6CI) |
Origin of Product |
United States |
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